molecular formula C10H7F3N2O B044268 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 119868-24-5

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B044268
CAS No.: 119868-24-5
M. Wt: 228.17 g/mol
InChI Key: ZHCWJNLQJDKCMO-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound that contains a pyrazole ring substituted with a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions. This one-pot multicomponent procedure is often microwave-assisted to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted reactions and multicomponent procedures suggests that scalable and efficient synthetic routes are feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include silver triflate for cyclization reactions and tert-butylamine for cross-coupling reactions. Microwave-assisted conditions are often employed to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

Scientific Research Applications

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and pyrazolo[4,3-c]pyridines. These compounds share structural similarities but may differ in their biological activities and applications .

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a phenyl group and a trifluoromethyl group on the pyrazole ring enhances its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCWJNLQJDKCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357243
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119868-24-5
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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